molecular formula C9H21ClN2O2S2 B1378150 Boc-cystamine hcl CAS No. 93790-49-9

Boc-cystamine hcl

Cat. No. B1378150
CAS RN: 93790-49-9
M. Wt: 288.9 g/mol
InChI Key: UKORFWDTJJFVNF-UHFFFAOYSA-N
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Description

Boc-Cystamine Hydrochloride is a compound involved in a study that reports a new dipeptide functionalization strategy for developing new dendritic bolaamphiphile vectors for efficient siRNA transfection .


Synthesis Analysis

The synthesis of Boc-cystamine hcl involves protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed . An efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media has been reported .


Molecular Structure Analysis

The molecular formula of Boc-cystamine hcl is C9H21ClN2O2S2 . The molecular weight is 288.85824 . The structure includes two terminal amino functional groups, one with a protecting group .


Chemical Reactions Analysis

Boc-cystamine hcl is involved in the conversion of cystine into a form that may easily exit cells, preventing harmful accumulation . It is also used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Physical And Chemical Properties Analysis

Boc-cystamine hcl is a white crystalline powder . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Chemical Warfare Agent Detection

The cystamine conjugate [(BocNH)Fc(CO)CSA]2, derived from Boc-cystamine HCl, was synthesized for detecting chemical warfare agents (CWAs). It forms films on gold substrates, which react with CWA mimics, causing significant shifts in the redox properties of the ferrocene (Fc) group. This property is utilized in developing electrochemical sensors for CWAs (Khan, Long, Schatte, & Kraatz, 2007).

2. Gene Transfer Agents

Boc-cystamine HCl derivatives have been studied as potential gene transfer agents. Novel 25 kDa polyethylenimine derivatives with cystamine periphery (PEI-Cys) were developed to reduce carrier-associated cytotoxicity and enhance transfection activity. This illustrates the potential of Boc-cystamine in nonviral gene transfer applications (Wang, Zheng, Meng, Zhang, Peng, & Zhong, 2011).

3. Exploration of Opiate Receptors

Thiol-containing enkephalins with SH groups, synthesized using Boc-cystamine, have been used to explore the role of essential SH groups in opiate receptors. This research provides insights into the molecular mechanisms of opiate receptors (Kodama, Kondo, Shimohigashi, & Costa, 1987).

4. Smart Hydrogel Development

Boc-cystamine HCl is used in the preparation of multifunctional hydrogels. These hydrogels, with reversible and dynamic boronic ester and disulfide linkages, exhibit pH, glucose, and redox triresponsive features, along with self-healing properties. This application is significant in designing smart devices for various fields (Guo, Su, Zhang, Dong, Lin, & Zhang, 2017).

Safety And Hazards

Boc-cystamine hcl may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Boc-cystamine hcl is a valuable building block for the incorporation of disulfides . It possesses two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .

properties

IUPAC Name

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S2.ClH/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKORFWDTJJFVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cystamine hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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